2-[(Benzenesulfonyl)methyl]-3-phenyloxirane
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Overview
Description
2-[(Benzenesulfonyl)methyl]-3-phenyloxirane is an organic compound that features both a benzenesulfonyl group and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-3-phenyloxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate epoxide precursor under basic conditions. One common method involves the use of sodium hydroxide as a base to facilitate the reaction between benzenesulfonyl chloride and the epoxide precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-3-phenyloxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-3-phenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-3-phenyloxirane involves its ability to act as an electrophile due to the presence of the epoxide ring. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in biochemical and medicinal research .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group but lack the epoxide ring.
Epoxides: Compounds with an oxirane ring but without the benzenesulfonyl group.
Properties
CAS No. |
66084-41-1 |
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Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-3-phenyloxirane |
InChI |
InChI=1S/C15H14O3S/c16-19(17,13-9-5-2-6-10-13)11-14-15(18-14)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI Key |
FOTCMCQWTYFMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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